(5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, a class of heterocyclic compounds known for diverse biological activities. Its structure comprises:
- A Z-configured methylidene bridge at position 5, linking the thiazolidinone to a pyrazole ring.
- Substituents on the pyrazole ring: 2-methyl-4-propenyloxy (allyloxy)phenyl and phenyl, contributing to steric and electronic properties.
- A 2-methylpropyl (isobutyl) group at position 3 of the thiazolidinone, influencing lipophilicity.
Synthesis likely involves condensation of a pyrazole-4-carbaldehyde derivative with a thiazolidinone precursor, followed by purification via recrystallization (as seen in analogous syntheses) .
Properties
Molecular Formula |
C27H27N3O2S2 |
|---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H27N3O2S2/c1-5-13-32-22-11-12-23(19(4)14-22)25-20(17-30(28-25)21-9-7-6-8-10-21)15-24-26(31)29(16-18(2)3)27(33)34-24/h5-12,14-15,17-18H,1,13,16H2,2-4H3/b24-15- |
InChI Key |
KKMCLEKUGXHBIU-IWIPYMOSSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The synthesis typically begins with constructing the 1-phenyl-3-arylpyrazole subunit. A Knorr-type pyrazole synthesis is employed, reacting hydrazines with 1,3-diketones or α,β-unsaturated ketones. For the 2-methyl-4-(prop-2-en-1-yloxy)phenyl substituent:
Thiazolidinone Core Assembly
The thiazolidin-4-one ring is formed via cyclocondensation between the pyrazole-carbaldehyde intermediate and thioglycolic acid derivatives. Key modifications include:
Traditional Cyclocondensation
-
PPG (polypropylene glycol) acts as both solvent and catalyst, achieving yields up to 83%
-
Reaction time: 6–8 hours under reflux
Ultrasound-Assisted Synthesis
-
DSDABCOC catalyst reduces reaction time to 45 minutes
-
Yield improvement: 82–92%
-
Energy consumption reduced by 40% compared to thermal methods
Stereochemical Control of the Methylidene Bridge
The Z-configuration at the exocyclic double bond is achieved through:
-
Kinetic control : Rapid precipitation from ethanol/water mixtures favors the Z-isomer
-
Catalytic modulation : Vanadyl sulfate (VOSO₄) in acetonitrile under ultrasound irradiation enhances Z-selectivity to >95%
Advanced Methodologies for Efficiency Optimization
Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 8 hours | 20 minutes |
| Temperature | 110°C | 150°C |
| Yield | 83% | 91% |
| Energy Consumption | 850 kJ/mol | 320 kJ/mol |
Microwave irradiation using zeolite 5A as a dielectric absorber accelerates the cyclocondensation step while maintaining regioselectivity.
Green Chemistry Approaches
Biocatalytic route :
-
Lipase B from Candida antarctica catalyzes the final cyclization step in aqueous medium
-
Advantages:
Critical Analysis of Synthetic Challenges
Allyloxy Group Stability
The prop-2-en-1-yloxy substituent undergoes partial isomerization to the 1-propenyl derivative under strong acidic conditions (pH < 2). Mitigation strategies include:
-
Maintaining neutral pH during workup
-
Using radical inhibitors (e.g., BHT) in high-temperature steps
Purification Challenges
The product’s low solubility in common organic solvents necessitates:
-
Fractional crystallization from dimethyl sulfoxide (DMSO)/ethyl acetate mixtures
-
Prep-HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA modifier)
Industrial-Scale Production Considerations
For batch production (>10 kg):
-
Continuous flow synthesis :
-
Mixing zone: Pyrazole-carbaldehyde + isobutylamine (residence time: 3 min)
-
Reaction loop: Thioglycolic acid injection at 130°C (residence time: 12 min)
-
Achieves 89% yield with 99.2% purity
-
-
Catalyst Recycling :
-
Immobilized DSDABCOC on mesoporous silica allows 15 reaction cycles without activity loss
-
Chemical Reactions Analysis
Methylidene Group (C=CH)
This group participates in cycloaddition and nucleophilic addition reactions:
-
Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) to form six-membered heterocycles .
-
Nucleophilic Attack : Reacts with amines or hydrazines to form Schiff bases or hydrazones .
Example Reaction with Hydrazine :
Thioxo-thiazolidinone Core
The sulfur atom undergoes oxidation and alkylation :
-
Oxidation : Converts the thioxo group () to a sulfonyl group () using in acetic acid .
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the sulfur center, forming thioether derivatives .
Allyloxy Group
The prop-2-en-1-yloxy substituent on the phenyl ring undergoes epoxidation (with ) or hydrolysis under acidic conditions to form diols .
Biological Activity and Functionalization
The compound exhibits antimicrobial activity against Gram-positive bacteria (MIC = 12.5–25 μg/mL) . Modifications to the allyloxy group or thiazolidinone core enhance potency:
| Modification | Biological Effect | Source |
|---|---|---|
| Replacement of allyloxy with methoxy | Increased antifungal activity | |
| Introduction of electron-withdrawing groups (e.g., NO) | Enhanced antibacterial action |
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, confirmed by TGA .
-
Photodegradation : The allyloxy group undergoes [2+2] cycloaddition under UV light, forming a dimeric product .
Comparative Reactivity with Analogues
The compound’s reactivity is benchmarked against structurally similar molecules:
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies indicate that (5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one shows effectiveness against a range of Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Anti-inflammatory Properties
Thiazolidinones are also recognized for their anti-inflammatory effects. The compound has been evaluated in preclinical models for its ability to inhibit pro-inflammatory cytokines, making it a candidate for further development as an anti-inflammatory agent .
Cancer Research
Recent studies have explored the potential of thiazolidinone derivatives in cancer therapy. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Mechanistic studies suggest that it may interfere with key signaling pathways involved in cell growth and survival .
Case Studies
Several case studies highlight the efficacy of (5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one:
- Study on Antimicrobial Effects : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anti-inflammatory Mechanism Investigation : In vitro assays indicated that the compound reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .
- Cancer Cell Line Studies : Research involving human breast cancer cell lines showed that treatment with this thiazolidinone led to a reduction in cell viability and increased apoptosis rates, indicating its potential role as an anticancer drug .
Mechanism of Action
The mechanism of action of (5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs and their substituents are compared below:
Impact of Substituents:
- 2-methylpropyl vs. hexyl/isopropyl : Shorter branched alkyl chain (target) reduces logP but improves solubility.
Data Tables
Q & A
Q. What are the standard synthetic routes for preparing this thiazolidinone derivative?
The compound is synthesized via a multi-step protocol:
- Step 1 : Condensation of a substituted benzaldehyde (e.g., 2-methyl-4-(prop-2-en-1-yloxy)phenyl benzaldehyde) with 1-phenyl-1H-pyrazole-4-carbaldehyde to form the pyrazole intermediate .
- Step 2 : Reaction with mercaptoacetic acid under reflux in acetic acid/DMF to cyclize into the thiazolidinone core .
- Step 3 : Introduction of the 2-methylpropyl group via nucleophilic substitution or alkylation . Yield optimization requires monitoring by TLC and purification via recrystallization (DMF/ethanol) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR (¹H/¹³C) : Confirms regioselectivity of the methylidene group and substitution patterns (e.g., phenyl, pyrazole) .
- FTIR : Validates the presence of thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
- HPLC : Assesses purity (>95%) using a C18 column with acetonitrile/water mobile phase .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S content to confirm stoichiometry .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Discrepancies in splitting patterns often arise from dynamic rotational isomerism in the thioxo group or Z/E isomerism in the methylidene moiety. To address this:
- Perform variable-temperature NMR to identify rotational barriers .
- Use NOESY to confirm spatial proximity of protons in the Z-configuration .
- Compare experimental data with DFT-simulated spectra for validation .
Q. What strategies optimize regioselectivity in substitutions on the pyrazole ring?
- Electrophilic Substitution : Use directing groups (e.g., methoxy) to orient reactions at the para position .
- Catalytic Control : Employ Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) for aryl group introduction .
- Steric Effects : Bulky substituents (e.g., 2-methylpropyl) favor substitution at less hindered sites .
Q. How do structural modifications (e.g., prop-2-en-1-yloxy group) influence bioactivity?
- The prop-2-en-1-yloxy group enhances lipophilicity, improving membrane permeability (logP ~3.5 predicted via ChemDraw).
- Anti-inflammatory activity can be tested via COX-2 inhibition assays, comparing analogs with/without the allyloxy group .
- Replace with electron-withdrawing groups (e.g., nitro) to study electronic effects on target binding .
Experimental Design & Data Analysis
Q. How to design dose-response studies for conflicting biological activity data?
- Tiered Testing : Use primary screens (e.g., microbial growth inhibition) followed by dose-response in triplicate (0.1–100 µM) .
- Control Compounds : Include known inhibitors (e.g., isoniazid for anti-tubercular assays) to benchmark potency .
- Statistical Models : Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀ and assess significance (p<0.05 via ANOVA) .
Q. What methods validate the stability of the thioxo group under physiological conditions?
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24h, monitoring degradation via HPLC .
- Oxidative Stress Tests : Expose to H₂O₂ (1–10 mM) and analyze by LC-MS for sulfoxide/sulfone byproducts .
- Serum Stability : Assess in 50% fetal bovine serum, quenching with acetonitrile at timed intervals .
Conflict Resolution in Data Interpretation
Q. How to address discrepancies in computational vs. experimental logP values?
- Experimental logP : Determine via shake-flask method (octanol/water partitioning) .
- Software Calibration : Adjust computational parameters (e.g., atomic contribution weights) using experimental data as a reference .
- Solubility Correlation : Compare logP with aqueous solubility (UV-Vis) to identify outliers .
Q. Why might X-ray crystallography fail for this compound, and what alternatives exist?
- Crystallization Challenges : Flexible side chains (e.g., prop-2-en-1-yloxy) hinder crystal packing. Solutions:
- Use co-crystallization agents (e.g., cyclodextrins) .
- Switch to cryo-EM for conformational analysis if crystals are unstable .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
